2,4,6-Tris(dimethylaminomethyl)phenol
Overview
Description
2,4,6-Tris(dimethylaminomethyl)phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . Its chemical formula is C15H27N3O, and it is commonly used as a catalyst in epoxy resin chemistry . This compound is known for its role as a homopolymerization catalyst for epoxy resins and as an accelerator with epoxy resin curing agents .
Preparation Methods
2,4,6-Tris(dimethylaminomethyl)phenol is synthesized through a Mannich reaction, which involves the reaction of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out in a reactor under vacuum conditions, and the water produced during the reaction is removed to obtain the final product . Industrial production methods follow similar procedures, ensuring the efficient removal of water and other by-products to achieve high purity.
Chemical Reactions Analysis
2,4,6-Tris(dimethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with transition metals due to its high functionality.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(dimethylaminomethyl)phenol has a wide range of applications in scientific research and industry:
Chemistry: It is extensively used as a catalyst in epoxy resin chemistry, polyurethane chemistry, and as a trimerization catalyst with polymeric MDI
Industry: It is used in coatings, sealants, composites, adhesives, and elastomers Its role as a curing agent in the production of epoxy membranes and anion exchange membranes is also significant.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(dimethylaminomethyl)phenol primarily involves its catalytic activity. The tertiary amine groups facilitate the polymerization and curing processes by interacting with the epoxy resin or other substrates . The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s effectiveness as a catalyst .
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities. Similar compounds include:
2,4,6-Tris(dimethylaminomethyl)mesitol: Similar structure but different substituents.
Dimethylaminomethylphenol: Lacks the tris-substitution pattern.
N,N-Dimethylbenzylamine: Contains tertiary amine but lacks phenolic hydroxyl group .
These compounds share some catalytic properties but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
2,4,6-tris[(dimethylamino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSRXYHVZECER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O | |
Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |
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DSSTOX Substance ID |
DTXSID5026548 | |
Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
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Molecular Weight |
265.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract., Liquid, Liquid; [IUCLID] Clear, light yellow viscous liquid; [Aldrich MSDS] | |
Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |
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Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |
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Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
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Boiling Point |
BP: 130-135 °C at 1 mm Hg | |
Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
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Flash Point |
124 °C (255 °F) - closed cup | |
Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
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Vapor Pressure |
0.00056 [mmHg] | |
Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
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Color/Form |
Clear, light yellow, viscous liquid | |
CAS No. |
90-72-2 | |
Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |
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Record name | 2,4,6-Tris[(dimethylamino)methyl]phenol | |
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Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
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Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |
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Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
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Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
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Record name | 2,4,6-TRIS((DIMETHYLAMINO)METHYL)PHENOL | |
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Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) primarily used for?
A: DMP-30 is widely employed as a catalyst in various chemical reactions, particularly in the curing of epoxy resins. [, , ] It accelerates the crosslinking reaction between epoxy resins and curing agents, leading to the formation of solid, thermoset materials.
Q2: How does DMP-30 facilitate the curing of epoxy resins?
A2: DMP-30 acts as a tertiary amine catalyst, promoting the reaction between the epoxy groups of the resin and the functional groups of the curing agent. This catalytic activity stems from the presence of the three dimethylaminomethyl groups attached to the phenol ring.
Q3: What types of curing agents are commonly used with DMP-30 in epoxy resin systems?
A: DMP-30 demonstrates effectiveness with various curing agents, including anhydrides like methyl tetrahydrophthalic anhydride (MTHPA) [, ], fatty amines [], and polyamides [].
Q4: What advantages does DMP-30 offer as a catalyst in epoxy resin curing?
A: DMP-30 provides several benefits: * Fast curing rates: It significantly accelerates the curing process, reducing the time required to achieve full material properties. [, ] * Improved workability: It allows for longer pot life, enabling easier handling and processing of the resin mixture before it cures. * Enhanced properties: It contributes to improved mechanical properties, such as increased tensile strength, in the cured epoxy material. [, , ]
Q5: Can DMP-30 catalyze reactions beyond epoxy curing?
A: Yes, research suggests DMP-30 can act as a catalyst in other reactions. For instance, it has been investigated for its role in the transesterification of ester bonds, which is crucial for the development of recyclable epoxy resins. [] It also plays a role in the precipitation polymerization of methyl methacrylate. []
Q6: Does DMP-30 exhibit selectivity in its catalytic activity?
A: The selectivity of DMP-30 depends on the specific reaction conditions and reactants involved. Research indicates that the position of the dimethylaminomethyl group on the phenol ring influences its catalytic activity. For example, a para position of the dimethylaminomethyl group shows higher activity in the anionic polymerization of epoxy oligomers. [] Further research is needed to fully understand the selectivity of DMP-30 in different chemical transformations.
Q7: What is the impact of DMP-30 on the thermal stability of cured epoxy resins?
A: The addition of DMP-30 can have varied effects on thermal stability depending on the specific epoxy system. Some studies show a slight decrease in thermal stability with the addition of DMP-30 [], while others demonstrate improvement when combined with fillers like sisal fibers. []
Q8: Does DMP-30 affect the optical properties of cured epoxy resins?
A: Yes, DMP-30 can influence the color of cured epoxy resins. Studies show that while it can improve yellowing caused by other additives like benzoyl peroxide, optimization of its concentration is crucial. []
Q9: How does the presence of DMP-30 influence the morphology of cured epoxy resins?
A: DMP-30 can play a role in the morphology of epoxy resins, especially when utilizing phase separation techniques during membrane preparation. Research indicates that varying the concentration of DMP-30, along with solvents like diisobutyl ketone, can lead to controlled pore formation and interconnected porous structures in epoxy membranes. [, ]
Q10: How does the structure of DMP-30 relate to its catalytic activity?
A10: The presence and position of the three dimethylaminomethyl groups on the phenol ring are crucial for DMP-30's catalytic activity. These tertiary amine groups act as active sites, facilitating the interaction with epoxy groups and enabling the curing reaction.
Q11: Has research explored modifying the structure of DMP-30 to alter its properties?
A: While limited research focuses on directly modifying DMP-30, studies have explored alternative aminomethylphenol compounds with variations in alkyl substituents. These modifications aim to enhance specific properties like catalytic activity and thermal stability. []
Q12: Are there known health concerns associated with DMP-30?
A: Yes, DMP-30 is a known skin sensitizer and can cause allergic contact dermatitis. [, , ] Proper safety precautions, including appropriate personal protective equipment, should be taken when handling DMP-30.
Q13: Are there alternatives to DMP-30 for curing epoxy resins?
A13: Yes, various alternative catalysts can be used for curing epoxy resins, each with its own advantages and disadvantages. Some common alternatives include:
Q14: What analytical techniques are commonly used to characterize DMP-30 and its effects on epoxy resins?
A14: A range of techniques are employed to study DMP-30 and its impact on epoxy systems:
- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is widely used to monitor the curing process by tracking the disappearance of epoxy groups. [, , ]
- Thermal Analysis: Differential scanning calorimetry (DSC) helps determine curing kinetics, glass transition temperatures, and thermal stability of cured resins. [, , , , , ] Thermogravimetric analysis (TGA) is used to evaluate thermal stability and degradation behavior. [, , , ]
- Microscopy: Scanning electron microscopy (SEM) is valuable for examining the morphology of cured epoxy resins, including the dispersion of fillers and the formation of porous structures. [, , ]
- Mechanical Testing: Tensile testing, impact testing, and other mechanical tests evaluate the influence of DMP-30 on the strength, toughness, and other properties of cured epoxy materials. [, , ]
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